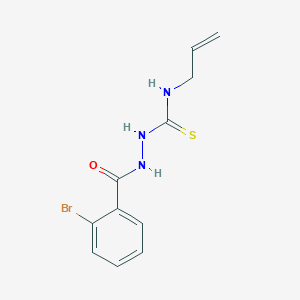
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide
説明
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as DBHAN, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DBHAN is a hydrazone derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
作用機序
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its low toxicity. This compound has been found to be non-toxic to normal cells and tissues at concentrations that are effective against cancer cells and bacteria. Another advantage of using this compound is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents and equipment. However, one of the limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to prepare stock solutions and to perform certain assays.
将来の方向性
There are several potential future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide. One area of interest is the development of novel derivatives of this compound with improved solubility and biological activity. Another area of interest is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for drug development. Finally, there is a need for further in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation, cancer, and bacterial infections.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of research, including medicinal chemistry, microbiology, and immunology. The synthesis of this compound is relatively simple and inexpensive, and it has been found to be non-toxic to normal cells and tissues. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities, and it has been found to inhibit the activity of various enzymes and signaling pathways. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy and safety in vivo.
科学的研究の応用
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O2/c20-16-10-17(21)18(24)8-14(16)11-22-23-19(25)9-13-6-3-5-12-4-1-2-7-15(12)13/h1-8,10-11,24H,9H2,(H,23,25)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCITYEWFEQLUAX-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



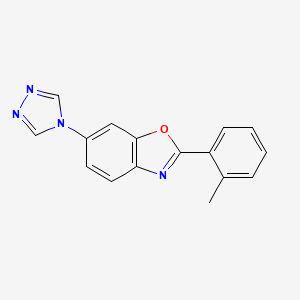
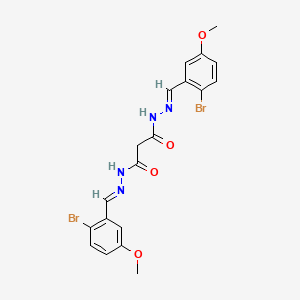
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869386.png)
![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-bromobenzoate](/img/structure/B3869425.png)
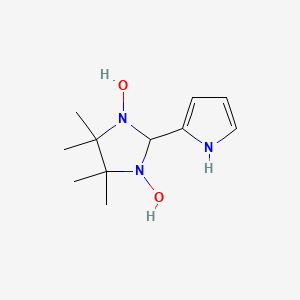
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3869435.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)
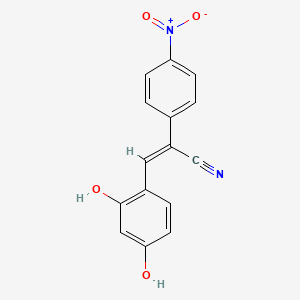
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869446.png)
![N~1~-(2-hydroxy-2-phenylethyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3869462.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3869469.png)
